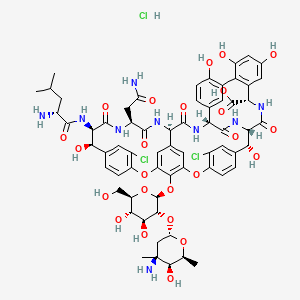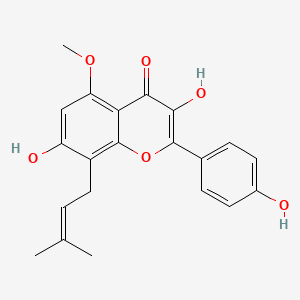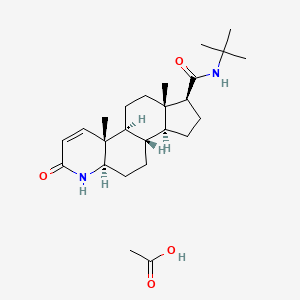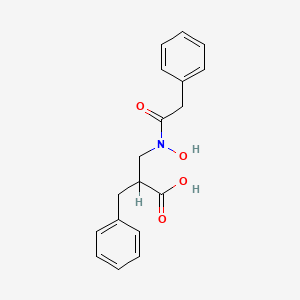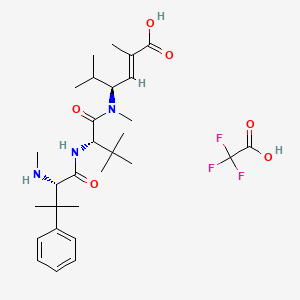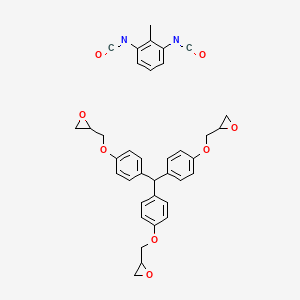
Triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct is a chemical compound with the empirical formula C65H62N2O14 . It is also known by other names such as Tris(4-hydroxyphenyl)methane triglycidyl ether 2,6-tolylene diisocyanate adduct .
Molecular Structure Analysis
The molecular weight of Triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct is 1095.19 . The SMILES string representation of its structure is also provided , which can be used to visualize the molecule in appropriate software.Wissenschaftliche Forschungsanwendungen
Characterization of Alcohols : Diisocyanates like 2,4-tolylene diisocyanate have been used in characterizing alcohols, as described by Summa and Jannke (1957). This involves the preparation, purification, and analysis of urethans, with analysis accomplished through nonaqueous titration methods (Summa & Jannke, 1957).
Development of Rigid Foams : The use of tolylene diisocyanate-ended prepolymers for creating rigid foams has been reported by Ball et al. (1968). This method involves the cyclization or "trimerization" reaction of diphenylmethane diisocyanate leading to the production of technically useful rigid foam materials (Ball, Haggis, Hurd, & Wood, 1968).
Microdomain Structure in Polyurethane Elastomers : Koberstein and Stein (1983) used small-angle X-ray scattering to characterize the microphase structure of crosslinked segmented polyurethane elastomers involving components like 2,4-toluene diisocyanate (Koberstein & Stein, 1983).
Cyclotrimerization of Aryl- and Alkylisocyanates : Bonetskaya et al. (1985) explored the kinetics and reaction heats for the cyclotrimerization of mono- and diisocyanates in the presence of triethylenediamine and phenylglycidyl ether (Bonetskaya et al., 1985).
Polarization Fluctuations in Epoxy Systems : Lucchesi et al. (2007) investigated the fluctuation dissipation theorem in the structural glass former triphenylolmethane triglycidyl ether, particularly focusing on polarization relaxation and thermal fluctuation of polarization (Lucchesi, Prevosto, Dominjon, Capaccioli, & Rolla, 2007).
Relaxation Behaviour of a Tri-epoxy Compound : Pisignano et al. (2001) studied the dynamics of the glass-forming tri-epoxy triphenylolmethane triglycidyl ether in the supercooled and glassy state by broadband dielectric spectroscopy (Pisignano, Capaccioli, Casalini, Lucchesi, Rolla, Justl, & Rössler, 2001).
Synthesis and Properties of Poly(ether-urethane)s : Datta et al. (2017) focused on synthesizing poly(ether-urethane)s using tri-functional polyoxyalkylene polyol, involving 4,4′-diphenylmethane diisocyanate and examining the influence of chain extenders on the properties of these materials (Datta, Kosiorek, & Włoch, 2017).
Flame Retardant Polymeric Additives : Chirico et al. (1993) compared two adducts based on triglycidyl isocyanurate and phosphoric or boric acid to investigate their activity as flame retardants and thermostabilizing agents for polypropylene (Chirico, Audisio, Provasoli, Armanini, & Franzese, 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O6.C9H6N2O2/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-12,25-28H,13-18H2;2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSKNTXTHOIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44721360 | |
CAS RN |
106253-69-4 |
Source


|
| Record name | Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


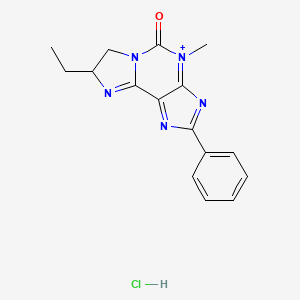
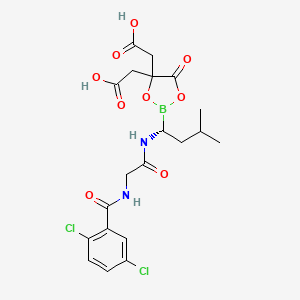
![N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide](/img/structure/B1139467.png)



![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)
